2-[(3-bromobenzyl)sulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[2-(4-CHLOROPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that features a thienopyrimidine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, chlorine, and sulfur atoms in its structure suggests that it may exhibit unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[2-(4-CHLOROPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE typically involves multi-step organic reactions One common approach is to start with the thienopyrimidine core, which can be synthesized through a cyclization reaction of appropriate precursors
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[2-(4-CHLOROPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution of the bromine atom can yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may exhibit pharmacological activity, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[2-(4-CHLOROPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The presence of bromine and chlorine atoms may enhance its binding affinity to these targets through halogen bonding interactions.
Comparison with Similar Compounds
Similar compounds to 2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[2-(4-CHLOROPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thienopyrimidine derivatives with different substituents. These compounds may share some chemical properties but differ in their biological activity and applications. For example:
2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-3-[2-(4-METHOXYPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE: This compound has a methoxy group instead of a chlorine atom, which may alter its chemical reactivity and biological activity.
2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-3-[2-(4-BROMOPHENYL)ETHYL]-3H,4H-THIENO[3,2-D]PYRIMIDIN-4-ONE: This compound has the positions of the bromine and chlorine atoms swapped, which may affect its binding affinity to molecular targets.
Properties
Molecular Formula |
C21H16BrClN2OS2 |
---|---|
Molecular Weight |
491.9 g/mol |
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-3-[2-(4-chlorophenyl)ethyl]thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16BrClN2OS2/c22-16-3-1-2-15(12-16)13-28-21-24-18-9-11-27-19(18)20(26)25(21)10-8-14-4-6-17(23)7-5-14/h1-7,9,11-12H,8,10,13H2 |
InChI Key |
OMRSTDIIWADWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3 |
Origin of Product |
United States |
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